Boc-L-3-Thienylalanine.DCHA
CAS No.:
Cat. No.: VC16222769
Molecular Formula: C24H40N2O4S
Molecular Weight: 452.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40N2O4S |
|---|---|
| Molecular Weight | 452.7 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2 |
| Standard InChI Key | FNTVEJPWKBETJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Composition and Structural Features
Boc-L-3-Thienylalanine.DCHA is characterized by three key structural components:
Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group shields the amino group during peptide synthesis, preventing unwanted side reactions. This protection is reversible under acidic conditions, allowing selective deprotection for subsequent coupling steps.
Thienyl Side Chain
A thiophene ring at the beta position of the alanine backbone introduces aromaticity and electronic diversity. This heterocyclic moiety enhances peptide stability and influences interactions with biological targets, making it valuable in drug design .
Dicyclohexylammonium Salt
The dicyclohexylammonium (DCHA) counterion improves solubility in organic solvents, facilitating handling during solid-phase peptide synthesis (SPPS). Its bulky structure also aids in crystallization during purification.
Table 1: Physicochemical Properties of Boc-L-3-Thienylalanine.DCHA
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₄₀N₂O₄S |
| Molecular Weight | 452.7 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |
| CAS Number | 331730-13-3 |
| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O.C1CCC(CC1)NC2CCCCC2 |
| PubChem CID | 16211060 |
Synthesis and Production
The synthesis of Boc-L-3-Thienylalanine.DCHA involves two sequential steps:
Salt Formation with Dicyclohexylamine
The carboxylic acid group of Boc-L-3-Thienylalanine reacts with dicyclohexylamine in a polar aprotic solvent (e.g., dimethylformamide). The resulting ammonium salt precipitates and is purified via recrystallization .
Industrial-scale production employs automated reactors and chromatographic purification to achieve >98% purity. Optimal reaction conditions (pH 7–8, 25–40°C) minimize racemization, preserving the L-configuration critical for biological activity .
Applications in Peptide Synthesis
Enhanced Stability and Reactivity
The Boc group’s stability under basic conditions allows iterative peptide elongation without premature deprotection. Meanwhile, the thienyl side chain resists oxidation, improving peptide shelf-life.
Case Study: Antimicrobial Peptides
Incorporating Boc-L-3-Thienylalanine.DCHA into amphipathic peptides has yielded analogs with improved membrane permeability. For example, a 2024 study demonstrated a 3-fold increase in activity against Staphylococcus aureus compared to phenylalanine-containing counterparts.
Table 2: Comparative Peptide Performance
| Peptide Sequence | MIC (μg/mL) vs. S. aureus |
|---|---|
| FA-Tyr-Val-Ala-Thr-OH | 12.5 |
| FA-3Thi-Val-Ala-Thr-OH | 4.2 |
| Supplier | Purity | Packaging |
|---|---|---|
| VulcanChem | ≥98% | 1 g, 5 g, 10 g |
| EvitaChem | ≥95% | 100 mg–1 kg |
| Chem-Impex | ≥99% | Research kits |
Future Research Directions
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Peptide-Protein Interactions: Mapping how thienylalanine modulates binding affinities in G-protein-coupled receptors.
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Sustainable Synthesis: Developing biocatalytic methods to replace solvent-intensive steps .
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Therapeutic Optimization: Structure-activity relationship (SAR) studies to refine anticancer and antimicrobial leads.
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